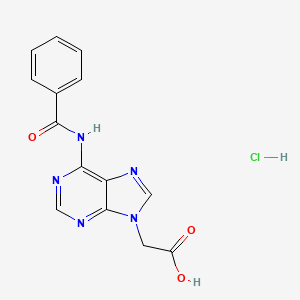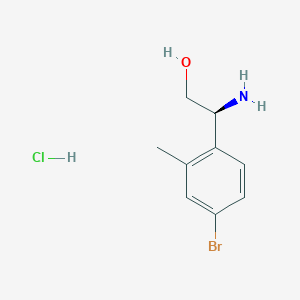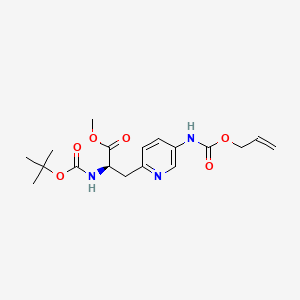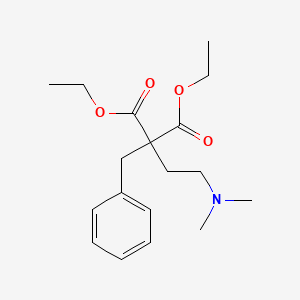
Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate is an organic compound that belongs to the class of malonates. This compound is characterized by the presence of a benzyl group and a dimethylaminoethyl group attached to the malonate core. It is used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate can be synthesized through a multi-step process involving the alkylation of diethyl malonate. The general synthetic route includes:
Alkylation of Diethyl Malonate: Diethyl malonate is first deprotonated using a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Benzylation: The enolate ion is then reacted with benzyl bromide to introduce the benzyl group.
Dimethylaminoethylation: The benzylated product is further reacted with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and dimethylaminoethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted malonates with various alkyl or aryl groups.
Hydrolysis: Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid.
Oxidation: Oxidized derivatives of the benzyl and dimethylaminoethyl groups.
Reduction: Reduced derivatives of the benzyl and dimethylaminoethyl groups.
Scientific Research Applications
Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-benzylmalonate: Lacks the dimethylaminoethyl group, making it less versatile in certain chemical reactions.
Diethyl 2-(2-(dimethylamino)ethyl)malonate: Lacks the benzyl group, which may affect its reactivity and biological activity.
Diethyl malonate: The simplest form, used as a starting material for synthesizing more complex derivatives.
Uniqueness
Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate is unique due to the presence of both benzyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
diethyl 2-benzyl-2-[2-(dimethylamino)ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-5-22-16(20)18(12-13-19(3)4,17(21)23-6-2)14-15-10-8-7-9-11-15/h7-11H,5-6,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKPFPBDEOFVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN(C)C)(CC1=CC=CC=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8105665.png)
![(R)-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate](/img/structure/B8105676.png)
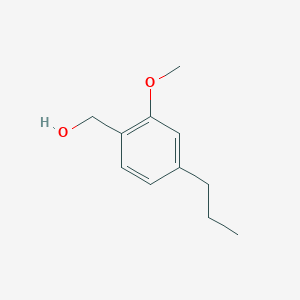
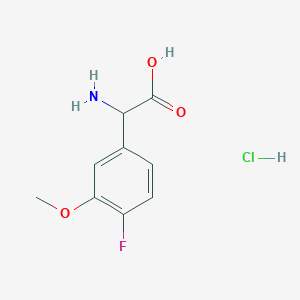
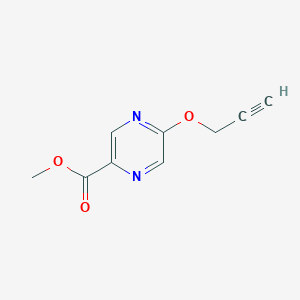
![6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105712.png)
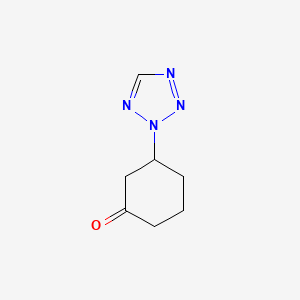
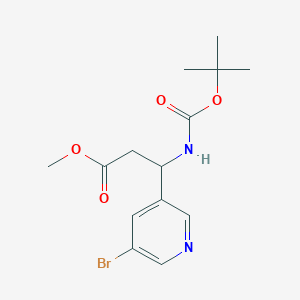
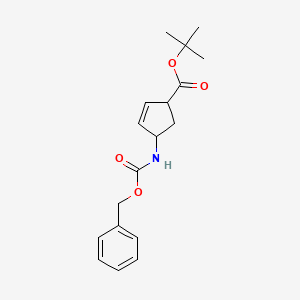

![benzyl N-[3-(hydroxymethyl)-5-oxo-2,3-dihydro-1H-indolizin-6-yl]carbamate](/img/structure/B8105746.png)
